Carbenicillin disodium

描述

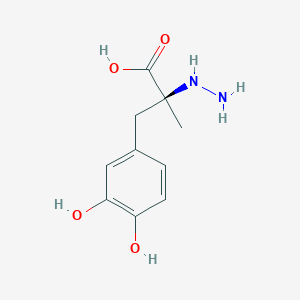

卡宾西林二钠是一种半合成的青霉素类抗生素,属于羧基青霉素亚类。它以广谱抗菌活性而闻名,尤其针对革兰氏阴性菌,包括铜绿假单胞菌。 卡宾西林二钠常用于临床环境中治疗泌尿道感染和其他细菌感染 .

作用机制

卡宾西林二钠通过抑制细菌细胞壁合成的最后阶段来发挥其抗菌作用。它酰化青霉素敏感性转肽酶,阻止肽聚糖链之间的交联形成。 这种抑制破坏了细菌细胞壁的完整性,导致细胞裂解和死亡 .

类似化合物:

氨苄青霉素: 另一种半合成的青霉素,具有更广的谱,但稳定性不如卡宾西林二钠。

替卡西林: 与卡宾西林二钠相似的羧基青霉素,但药代动力学特性不同。

哌拉西林: 具有更广谱活性的脲基青霉素

独特性: 卡宾西林二钠的独特性在于它在水溶液中的稳定性和对铜绿假单胞菌的有效性。 它也因其与氨苄青霉素相比的毒性副产物较低而被优先用于分子生物学应用 .

生化分析

Biochemical Properties

Carbenicillin disodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It interferes with cell wall synthesis of gram-negative bacteria while displaying low toxicity to plant tissues . It is particularly useful against Pseudomonas aeruginosa, a Gram-negative bacterium that is often resistant to other antibiotics .

Molecular Mechanism

The molecular mechanism of action of this compound involves interference with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

This compound forms crystalline salts with alkali metals (sodium, potassium, calcium); however, all of the clinical investigations have been conducted with the amorphous disodium salt . The free acid form of this compound is an unstable substance and decomposes to produce benzyl penicillin, carbon dioxide, and other products of degradation .

Dosage Effects in Animal Models

The oral LD 50 in mice is 3,600 mg/kg, in rats 2,000 mg/kg, and in dogs is in excess of 500 mg/kg . Symptoms of overdose include diarrhea, nausea, stomach upset, and vomiting .

Metabolic Pathways

Based on the mode of action, antibiotics like this compound can be grouped as inhibitors of cell wall synthesis

准备方法

合成路线和反应条件: 卡宾西林二钠是通过用苯基丙二酸对 6-氨基青霉烷酸进行酰化合成的。 该反应涉及在受控条件下使用合适的酰化剂以确保形成所需的产物 .

工业生产方法: 在工业环境中,卡宾西林二钠通过发酵产黄青霉菌来获得 6-氨基青霉烷酸,然后对其进行化学修饰来生产。 该过程包括几个纯化步骤,以确保最终产品的纯度和稳定性 .

化学反应分析

反应类型: 卡宾西林二钠会发生各种化学反应,包括:

水解: 该化合物可以在水溶液中发生水解,导致形成青霉烷酸衍生物。

氧化和还原: 卡宾西林二钠可以发生氧化和还原反应,尽管这些反应在典型使用情况下并不常见。

常用试剂和条件:

水解: 通常在水或水性缓冲液的存在下发生。

氧化: 可以用过氧化氢等氧化剂诱导。

主要产物:

青霉烷酸衍生物: 在水解过程中形成。

氧化产物: 由氧化反应产生。

取代衍生物: 在亲核取代反应过程中形成

科学研究应用

卡宾西林二钠在科学研究中具有广泛的应用:

化学: 用作各种化学反应和合成过程中的选择性试剂。

生物学: 由于其稳定性和与氨苄青霉素相比的较低毒性,被用于分子生物学中进行质粒选择和维持。

医学: 用于临床环境中治疗细菌感染,尤其是由革兰氏阴性菌引起的感染。

工业: 应用于抗生素和其他制药产品的生产 .

相似化合物的比较

Ampicillin: Another semi-synthetic penicillin with a broader spectrum but less stability compared to carbenicillin disodium.

Ticarcillin: A carboxypenicillin similar to this compound but with different pharmacokinetic properties.

Piperacillin: A ureidopenicillin with a broader spectrum of activity

Uniqueness: this compound is unique due to its stability in aqueous solutions and its effectiveness against Pseudomonas aeruginosa. It is also preferred in molecular biology applications due to its lower toxicity byproducts compared to ampicillin .

属性

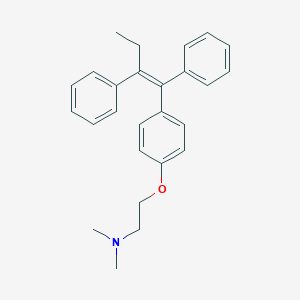

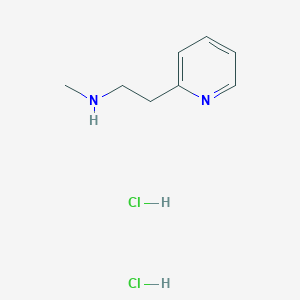

IUPAC Name |

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYJTGSCYUUYAL-YCAHSCEMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4697-36-3 (Parent) | |

| Record name | Carbenicillin disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045820 | |

| Record name | Carbenicillin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4800-94-6 | |

| Record name | Carbenicillin disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbenicillin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2S-(2α,5α,6β)]-6-(carboxylatophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS4B3H261 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Carbenicillin Disodium exert its antibacterial effect?

A: this compound acts as a β-lactam antibiotic, targeting bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs) involved in the final cross-linking step of peptidoglycan strand formation. [, , ] This disruption ultimately leads to bacterial cell lysis and death. [, ]

Q2: What role does this compound play in treating Pseudomonas infections?

A: this compound has been shown to be effective in treating Pseudomonas infections, even in complex clinical settings like those involving cancer patients. [, ] While generally effective, some infections may only partially respond, and relapse can occur after treatment discontinuation. []

Q3: Does the type of syringe material (glass or plastic) impact the stability of frozen this compound?

A: Studies have shown that this compound (2500 mg/ml) stored in syringes at -20°C remains stable for at least three months, regardless of whether glass or plastic syringes are used. []

Q4: Can this compound be frozen in minibags for extended periods?

A: Research indicates that this compound admixtures in minibags, when frozen at -20°C, can remain stable for up to 30 days without significant loss of activity. [] These admixtures also retain stability for at least 21 hours after thawing when stored at 5–6°C. []

Q5: What are the compatibility issues of verapamil hydrochloride with this compound?

A: Combining verapamil hydrochloride with this compound in 5% Dextrose Injection or 0.9% Sodium Chloride Injection did not result in precipitation. This suggests that co-administration of these drugs might be possible, but further research is necessary to confirm their compatibility in clinical settings. []

Q6: Does the hygroscopic nature of this compound affect its deposition in the respiratory tract?

A: The hygroscopic properties of this compound significantly influence its deposition in the respiratory tract. This is particularly relevant when using rats as models for inhalation studies, as the hygroscopic growth of this compound particles within the humid airways can lead to altered deposition patterns compared to non-hygroscopic particles. []

Q7: How does the administration route of this compound affect its penetration into the eye?

A: The penetration of this compound into the eye varies significantly depending on the route of administration. While subconjunctival injections, especially when combined with epinephrine, achieve inhibitory concentrations within the eye, intravenous, intramuscular, and topical applications result in poor penetration. []

Q8: What is a known adverse effect associated with high doses of this compound?

A: Administering high doses of this compound can potentially lead to hypokalemic metabolic alkalosis, a condition characterized by low blood potassium levels and increased blood pH. [, ] This effect has been observed in various clinical cases and is believed to be linked to the drug's action as a nonreabsorbable anion. [, ]

Q9: Can this compound cause liver problems?

A: this compound has been associated with cases of anicteric hepatitis, a mild and reversible form of liver inflammation that doesn't involve jaundice. [] This condition typically manifests with symptoms like nausea, vomiting, and liver tenderness. [] While liver enzymes may be elevated, serum bilirubin levels usually remain normal. []

Q10: Can this compound induce neurological side effects?

A: While this compound is generally considered to have low central nervous system toxicity, there have been reports of acute metabolic acidosis and grand mal seizures in a patient receiving high doses of the drug, particularly in the context of renal impairment. []

Q11: What analytical techniques are used to quantify this compound?

A: Several analytical methods can be employed to quantify this compound. These include traditional microbiological assays, [, , , ] spectrophotometry, [, , ] and more recently, high-pressure liquid chromatography (HPLC). [, ] Each technique offers advantages and limitations in terms of sensitivity, specificity, and applicability.

Q12: What method is preferred for assessing the stability of discolored Cephalothin solutions: colorimetry or HPLC?

A: While colorimetry has been a common method for analyzing antibiotic solutions, it may not be suitable for assessing the stability of discolored Cephalothin solutions. In such cases, HPLC emerges as a more reliable and stability-indicating technique. []

Q13: Can particulate matter from this compound solutions pose risks to human cells?

A: Research suggests that particulate matter from reconstituted this compound solutions might not be inherently toxic to human macrophages in vitro, at least for periods up to six days. []

Q14: How does the manufacturing process of this compound impact particulate contamination?

A: The method used to package this compound can influence the level of particulate contamination. Studies indicate that lyophilization of this compound solutions results in significantly less submicrometer particulate contamination compared to sterile bulk filling of spray-dried powder. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。